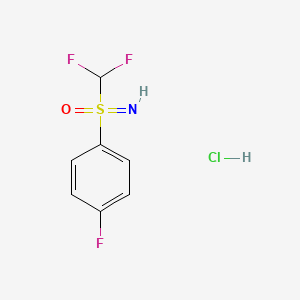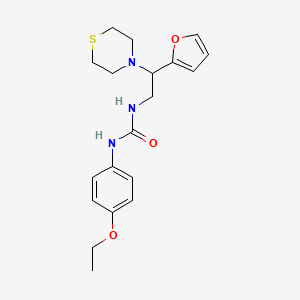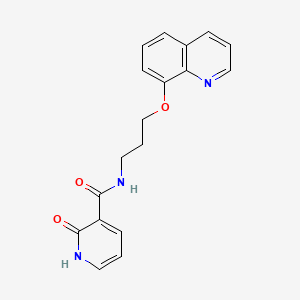
AKOS024526505
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a quinoline moiety linked to a dihydropyridine ring via a propyl chain
Aplicaciones Científicas De Investigación
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the dihydropyridine ring. The key steps include:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Linking the Quinoline to Propyl Chain: The quinoline derivative is then reacted with a propyl halide to introduce the propyl chain.
Formation of Dihydropyridine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the dihydropyridine ring may interact with calcium channels, affecting cellular calcium levels and signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Dihydropyridine Derivatives: Compounds like nifedipine and amlodipine, which contain the dihydropyridine ring, are widely used as calcium channel blockers in the treatment of hypertension.
Uniqueness
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide is unique due to its combined structural features of both quinoline and dihydropyridine moieties. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications compared to compounds containing only one of these moieties.
Propiedades
IUPAC Name |
2-oxo-N-(3-quinolin-8-yloxypropyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-14(7-3-10-20-17)18(23)21-11-4-12-24-15-8-1-5-13-6-2-9-19-16(13)15/h1-3,5-10H,4,11-12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVCDUSVSUUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=CNC3=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
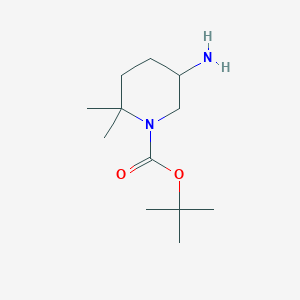
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448430.png)
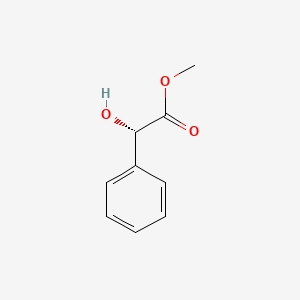
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2448434.png)
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2448437.png)
![2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide](/img/structure/B2448441.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448442.png)
![N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2448444.png)
![methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2448446.png)
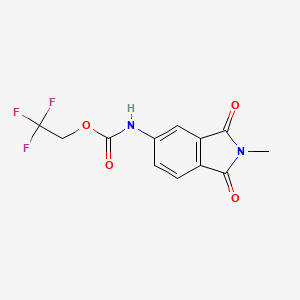
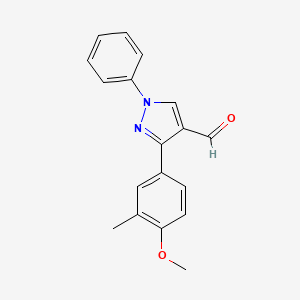
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide](/img/structure/B2448449.png)
